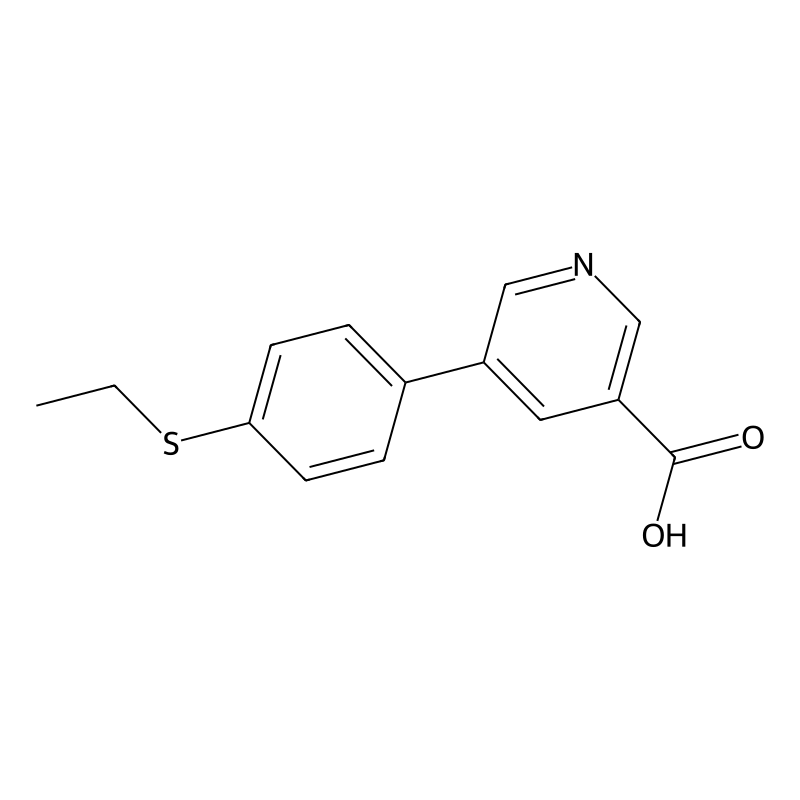

5-(4-Ethylthiophenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Role in Cancer Research

5-(4-Ethylthiophenyl)nicotinic acid (5-ETN) is a molecule that has been investigated for its potential anti-cancer properties. Studies have suggested that 5-ETN may work through several mechanisms, including:

- Inhibiting the growth of cancer cells [].

- Inducing apoptosis (programmed cell death) in cancer cells [].

- Suppressing angiogenesis (the formation of new blood vessels) which are vital for tumor growth [].

Studies on Anti-Inflammatory Properties

Research has also explored the potential anti-inflammatory properties of 5-ETN. It has been shown to reduce the production of inflammatory mediators in certain cell types []. This suggests that 5-ETN may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Additional Areas of Investigation

5-ETN is being investigated for its potential applications in other areas of scientific research, including:

5-(4-Ethylthiophenyl)nicotinic acid is a chemical compound characterized by a pyridine ring substituted with a 4-ethylthiophenyl group at the 5-position. Its molecular formula is , and it features a carboxylic acid functional group, making it a derivative of nicotinic acid. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of a corresponding aromatic compound.

- Nucleophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

The biological activity of 5-(4-Ethylthiophenyl)nicotinic acid is primarily linked to its structural similarity to nicotinic acid, which plays significant roles in metabolic processes. Nicotinic acid and its derivatives are known to influence lipid metabolism, improve endothelial function, and exhibit neuroprotective properties. Research indicates that compounds related to nicotinic acid can impact cellular signaling pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for energy production and metabolic regulation .

The synthesis of 5-(4-Ethylthiophenyl)nicotinic acid can be achieved through several methods:

- Direct Functionalization: Starting from nicotinic acid, the introduction of the 4-ethylthiophenyl group can be accomplished via electrophilic aromatic substitution.

- Coupling Reactions: Utilizing coupling agents, the thiophenyl moiety can be attached to the nicotinic acid scaffold through cross-coupling techniques such as Suzuki or Sonogashira reactions.

- Multi-step Synthesis: A more complex synthetic route might involve the synthesis of the thiophenyl intermediate followed by its coupling with nicotinic acid.

These methods allow for the efficient production of 5-(4-Ethylthiophenyl)nicotinic acid with potential variations in yield and purity depending on the specific conditions used.

5-(4-Ethylthiophenyl)nicotinic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting metabolic disorders or neurodegenerative diseases.

- Research: It can be utilized in studies exploring the mechanisms of action of nicotinic acid derivatives and their effects on cellular metabolism.

- Agriculture: The compound might find use in agrochemicals aimed at enhancing plant growth or resistance to stress.

Studies involving 5-(4-Ethylthiophenyl)nicotinic acid could focus on its interactions with biological targets such as enzymes involved in metabolic pathways or receptors associated with neurotransmission. These interactions are crucial for understanding its pharmacological profile and potential therapeutic benefits.

Several compounds share structural similarities with 5-(4-Ethylthiophenyl)nicotinic acid. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative with a carboxylic group | Essential vitamin B3; involved in NAD synthesis |

| Nicotinamide | Amide form of nicotinic acid | Precursor to NAD; less flushing effect |

| 4-Ethylthiophenol | Aromatic compound with an ethyl group on thiophene | Lacks the pyridine ring; used in organic synthesis |

| 3-Pyridinecarboxylic Acid | Similar carboxylic structure but different substitution | Different biological activity profile |

Each of these compounds exhibits unique properties that differentiate them from 5-(4-Ethylthiophenyl)nicotinic acid, particularly regarding their biological activities and applications.